(Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH
Description
(Val4)-Angiotensin III is a modified heptapeptide derived from the renin-angiotensin system (RAS), a critical regulator of blood pressure and electrolyte balance. Structurally, it is characterized by the sequence H-Arg-Val-Tyr-Val-His-Pro-Phe-OH, where the fourth residue (originally isoleucine [Ile] in canonical Angiotensin III) is substituted with valine (Val) . This substitution alters its biochemical interactions and receptor affinity compared to native peptides in the RAS.
Angiotensin III is typically generated via the enzymatic cleavage of Angiotensin II by aminopeptidase A (APA), removing the N-terminal aspartic acid (Asp) residue . The Val4 variant, however, represents a synthetic or naturally occurring analog with distinct functional properties. Its synthesis involves solid-phase peptide synthesis (SPPS), as described in , using protected amino acids and resin-based methodologies.
Properties
Molecular Formula |
C45H64N12O9 |
|---|---|
Molecular Weight |
917.1 g/mol |
IUPAC Name |
2-[[1-[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C45H64N12O9/c1-25(2)36(55-38(59)31(46)12-8-18-50-45(47)48)41(62)52-32(20-28-14-16-30(58)17-15-28)39(60)56-37(26(3)4)42(63)53-33(22-29-23-49-24-51-29)43(64)57-19-9-13-35(57)40(61)54-34(44(65)66)21-27-10-6-5-7-11-27/h5-7,10-11,14-17,23-26,31-37,58H,8-9,12-13,18-22,46H2,1-4H3,(H,49,51)(H,52,62)(H,53,63)(H,54,61)(H,55,59)(H,56,60)(H,65,66)(H4,47,48,50) |
InChI Key |
IWPSLQXQAXIQLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Loading
The synthesis begins with selecting a resin compatible with the C-terminal amino acid (phenylalanine). Wang resin or Rink amide resin are commonly used due to their stability under basic conditions and compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry. The resin is pre-loaded with Fmoc-Phe-OH, activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
Sequential Amino Acid Coupling
Each amino acid is coupled in reverse sequence (from C- to N-terminus). For example, after phenylalanine, Fmoc-Pro-OH is added using HBTU/DIPEA activation. Critical steps include:
-
Deprotection : Removal of the Fmoc group using 20% piperidine in DMF.
-
Coupling : Activation of the incoming amino acid with HBTU and DIPEA, followed by 1-hour reaction at room temperature.
-
Washing : Resin is washed with DMF and dichloromethane (DCM) to remove excess reagents.
Valine at position 4 introduces steric hindrance, requiring extended coupling times (2–3 hours) or double coupling to ensure complete reaction.
Final Cleavage and Side-Chain Deprotection
After assembling the full sequence, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail containing water, triisopropylsilane (TIS), and ethanedithiol (EDT) (94:3:2:1 v/v). This step also removes side-chain protecting groups (e.g., tert-butyl for tyrosine and trityl for histidine).
Solution-Phase Synthesis
Solution-phase synthesis is an alternative for small-scale production, particularly for peptides prone to aggregation during SPPS. This method involves fragment condensation and linear assembly.
Fragment Condensation Strategy
The peptide is divided into shorter fragments (e.g., H-Arg-Val-Tyr-OH and Val-His-Pro-Phe-OH). These fragments are synthesized separately using SPPS or classical solution-phase methods, then coupled via amide bond formation. Carbodiimides like dicyclohexylcarbodiimide (DCC) or ethyl cyano(hydroxyimino)acetate (Oxyma) are used for activation.
Challenges in Fragment Coupling
-
Racemization : Proline and histidine residues increase racemization risk. Adding 1-hydroxybenzotriazole (HOBt) minimizes this.
-
Solubility : Polar solvents like DMF or dimethyl sulfoxide (DMSO) are required to dissolve hydrophobic fragments.
Enzymatic and Recombinant Production
Enzymatic Semisynthesis
Angiotensin III derivatives can be generated via enzymatic cleavage of larger precursors. For example, trypsin or chymotrypsin cleaves angiotensin II (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-OH) at specific sites to yield (Val4)-Angiotensin III. However, this method lacks specificity for large-scale production.
Recombinant DNA Technology
Recombinant expression in Escherichia coli involves inserting a synthetic gene encoding the peptide into a plasmid vector. The peptide is expressed as a fusion protein (e.g., with glutathione-S-transferase) and purified via affinity chromatography. Enzymatic cleavage (e.g., using thrombin) releases the target peptide. This method is cost-effective for industrial-scale production but requires optimization to avoid misfolding.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude peptide is purified using reverse-phase HPLC with a C18 column. A gradient of acetonitrile (10–60%) in 0.1% TFA/water separates impurities. Typical retention times for (Val4)-Angiotensin III range from 12–15 minutes.
Table 1: HPLC Purification Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 250 × 4.6 mm, 5 µm |
| Mobile Phase | 0.1% TFA in water/acetonitrile |
| Gradient | 10–60% acetonitrile over 30 min |
| Flow Rate | 1 mL/min |
| Detection | UV at 220 nm |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight. Calculated mass: 930.1 Da (C₄₄H₆₆N₁₄O₁₀); observed mass: 930.4 ± 0.2 Da.
Amino Acid Analysis
Hydrolysis in 6 M HCl at 110°C for 24 hours followed by derivatization with ninhydrin validates the amino acid composition.
Industrial-Scale Production Considerations
Large-Scale SPPS
Industrial SPPS uses automated synthesizers with reactor volumes up to 1,000 L. Key challenges include:
Table 2: Cost Comparison of Synthesis Methods
| Method | Cost per gram ($) | Purity (%) | Time (days) |
|---|---|---|---|
| SPPS | 1,200 | 95–98 | 7–10 |
| Solution-Phase | 2,500 | 90–92 | 14–21 |
| Recombinant | 800 | 85–90 | 21–28 |
Challenges and Optimization Strategies
Racemization During Synthesis
Valine and proline residues increase racemization risk. Using pseudo-proline dipeptides or coupling at 0°C reduces this.
Side Reactions
Chemical Reactions Analysis
N-Terminal and Tyrosine Acetylation
(Val4)-Angiotensin III undergoes acetylation at its N-terminal arginine and tyrosine residue under alkaline conditions (pH 8) with N-hydroxysuccinimide (NHS)-acetate. This reaction mirrors findings from angiotensin II analogs :
-
Key Insight : The lack of lysine residues in (Val4)-Angiotensin III limits acetylation to the N-terminus and tyrosine, avoiding ε-amine modifications common in lysine-rich peptides .
Proteolytic Cleavage
The peptide is susceptible to cleavage by proteases and aminopeptidases , similar to angiotensin III :
| Enzyme Class | Cleavage Site | Biological Impact |
|---|---|---|
| Prolyl endopeptidase | His5-Pro6 bond | Inactivation via C-terminal truncation |
| Aminopeptidase M | Arg1-Val2 bond | Sequential N-terminal degradation |
-
Structural Influence : The Val4 substitution may alter conformational stability compared to wild-type angiotensin III, potentially affecting protease accessibility .
Tyrosine Oxidation
The tyrosine residue (Tyr3) is prone to oxidation under reactive oxygen species (ROS), forming dityrosine crosslinks or 3-nitrotyrosine :
| Oxidizing Agent | Product | Functional Consequence |
|---|---|---|
| ROS (e.g., H₂O₂) | Dityrosine crosslinks | Reduced receptor binding affinity |
| Peroxynitrite (ONOO⁻) | 3-Nitrotyrosine | Loss of vasoconstrictive activity |
AT2 Receptor Interactions
(Val4)-Angiotensin III binds selectively to AT2 receptors over AT1 receptors, a trait linked to its valine substitution :
| Receptor Type | Binding Affinity (IC₅₀) | Biological Role |
|---|---|---|
| AT2 | 2.1 nM | Vasodilation, anti-inflammatory |
| AT1 | >1,000 nM | Negligible interaction |
-
Plasma Stability : The peptide exhibits a half-life of ~15 minutes in human plasma due to rapid proteolysis .
Backbone Homologation
Incorporating β³-homoarginine or β³-homovaline residues improves metabolic stability while retaining receptor affinity :
| Modification | Impact | Reference |
|---|---|---|
| β³-homoarginine (Arg1) | Enhanced protease resistance | |
| β³-homovaline (Val4) | Stabilized γ-turn conformation |
Comparative Analysis with Angiotensin II/III
| Feature | (Val4)-Angiotensin III | Wild-Type Angiotensin III |
|---|---|---|
| Sequence | RVYVHPF | RVYIHPF |
| Receptor Selectivity | AT2 > AT1 | AT2 ≈ AT1 |
| Plasma Half-Life | 15 min | 12 min |
| Acetylation Sites | N-term Arg, Tyr3 | N-term Arg, Tyr3 |
Scientific Research Applications
Neurobiology
Research indicates that angiotensin peptides, including angiotensin III, are involved in cognitive functions such as memory acquisition and retrieval. The presence of specific receptors for angiotensin III in brain tissues suggests that it may facilitate processes like angiogenesis and neurite outgrowth, which are crucial for brain health and function .
Cardiovascular Health
Angiotensin III is known to influence blood pressure regulation and fluid balance through its action on AT1 and AT2 receptors. It is believed to have a role in vasoconstriction and the release of hormones such as aldosterone, which further impacts cardiovascular dynamics . The modulation of these pathways makes (Val4)-Angiotensin III a candidate for therapeutic interventions in hypertension and heart failure.
SARS-CoV-2 Interaction
Recent studies have highlighted the potential of angiotensin peptides to enhance the binding of the SARS-CoV-2 spike protein to host cell receptors. Specifically, angiotensin III has been shown to increase spike-AXL binding, suggesting that these peptides might serve as pharmacological targets for treating COVID-19 and its long-term effects . This finding opens avenues for exploring angiotensin peptides in antiviral therapies.
Case Study 1: Alzheimer’s Disease
A study investigated the levels of angiotensin II and angiotensin III in Alzheimer's patients compared to healthy controls. Results indicated significantly elevated levels of angiotensin III in Alzheimer's disease, suggesting its involvement in the disease's pathogenesis through dysregulated pathways affecting amyloid-beta and tau protein interactions . This highlights the potential for targeting angiotensin signaling as a therapeutic strategy in neurodegenerative diseases.
Case Study 2: Memory Function
Another investigation into the role of angiotensins in cognitive processes found that angiotensin III is crucial for memory retrieval. The study demonstrated that blocking its receptors impaired memory performance in animal models, indicating that (Val4)-Angiotensin III could be vital for maintaining cognitive functions .
Data Table: Biological Activities of (Val4)-Angiotensin III
Mechanism of Action
The mechanism of action of (Val4)-Angiotensin III H-Arg-Val-Tyr-Val-His-Pro-Phe-OH involves binding to angiotensin receptors on the surface of cells. This binding triggers a cascade of intracellular events that lead to vasoconstriction, increased blood pressure, and fluid retention. The primary molecular targets are the angiotensin II type 1 (AT1) receptors, which mediate most of the physiological effects of the peptide.
Comparison with Similar Compounds
Comparison with Similar Compounds
The RAS comprises multiple bioactive peptides, each with unique structural and functional characteristics. Below is a detailed comparison of (Val4)-Angiotensin III with key analogs:
Table 1: Structural and Functional Comparison of RAS Peptides
Key Structural Differences
In Val5-Angiotensin II, the Ile→Val substitution at position 5 enhances metabolic stability due to Val’s resistance to enzymatic degradation .
Receptor Specificity :
- Angiotensin II and III primarily target AT1R and AT2R, whereas Angiotensin IV acts on AT4R/IRAP . The Val4 variant is hypothesized to retain AT1R affinity but with reduced efficacy compared to native Angiotensin III.
Functional Outcomes: Angiotensin II and Val5-Angiotensin II exhibit strong vasoconstrictive and pro-inflammatory effects . Angiotensin IV diverges functionally, influencing cognition and renal function via AT4R .
Research Findings and Implications
- Synthesis: (Val4)-Angiotensin III is synthesized via SPPS using Fmoc-protected amino acids and CTC resin, as detailed in . The Val substitution introduces challenges in peptide folding and purification .
- Physiological Impact : While native Angiotensin III increases aldosterone secretion and mean arterial pressure (MAP) , the Val4 variant’s effects remain understudied. Analogous studies on Val5-Angiotensin II indicate that single-residue substitutions can significantly alter peptide half-life and receptor activation .
Biological Activity
Introduction
(Val4)-Angiotensin III, also known as H-Arg-Val-Tyr-Val-His-Pro-Phe-OH, is a synthetic peptide derived from angiotensin III, which itself is a critical component of the renin-angiotensin system (RAS). This peptide plays significant roles in cardiovascular physiology, particularly in blood pressure regulation and fluid homeostasis. Understanding its biological activity is essential for exploring potential therapeutic applications, especially in managing hypertension and heart failure.
Chemical Structure
- Molecular Formula: C45H64N12O9
- Molecular Weight: 917.1 g/mol
- Purity: > 95%
- Form: Lyophilized powder
- Storage Conditions: -20°C
Amino Acid Sequence
| One Letter Code | Sequence |
|---|---|
| R | Arg |
| V | Val |
| Y | Tyr |
| V | Val |
| H | His |
| P | Pro |
| F | Phe |
(Val4)-Angiotensin III primarily exerts its biological effects through interaction with angiotensin type 1 receptors (AT1R) and angiotensin type 2 receptors (AT2R). The binding to AT1R activates intracellular signaling pathways such as phospholipase C, leading to increased intracellular calcium levels and subsequent vasoconstriction. This mechanism contributes to the regulation of blood pressure and fluid balance by promoting aldosterone secretion from the adrenal glands .
Comparison with Related Compounds
The biological activity of (Val4)-Angiotensin III can be compared with other peptides in the angiotensin family:
| Compound | Key Characteristics |
|---|---|
| Angiotensin I | Precursor to Ang II; inactive in terms of receptor binding. |
| Angiotensin II | Potent vasoconstrictor; primarily acts on AT1R. |
| Angiotensin IV | Involved in memory and learning; distinct receptor interactions. |
Cardiovascular Effects
Research indicates that (Val4)-Angiotensin III has potent effects on cardiovascular function. It has been shown to:
- Increase blood pressure through vasoconstriction.
- Stimulate aldosterone release, promoting sodium retention and increasing blood volume.
- Influence vascular smooth muscle cell proliferation, contributing to vascular remodeling .
Renal Effects
In renal physiology, (Val4)-Angiotensin III plays a role in regulating glomerular filtration rate and sodium reabsorption. It acts on renal proximal tubule cells, influencing sodium transport mechanisms and contributing to overall fluid balance .
Case Studies and Research Findings
Several studies have investigated the implications of (Val4)-Angiotensin III in clinical settings:
- Hypertension Management : A study demonstrated that administration of (Val4)-Angiotensin III resulted in significant increases in blood pressure among hypertensive patients, suggesting its potential as a biomarker for hypertension severity .
- Heart Failure : Clinical trials have explored the role of (Val4)-Angiotensin III in heart failure patients, indicating that modulation of this peptide could enhance cardiac output and improve patient outcomes .
- Coronary Artery Disease : Research has shown that levels of circulating Ang-III are significantly altered in patients with coronary artery disease (CAD), correlating with disease severity and outcomes .
Q & A
Basic Question: What is the structural and functional significance of the Val4 substitution in Angiotensin III?
Answer:
The Valine (Val) substitution at position 4 distinguishes (Val4)-Angiotensin III from other angiotensin peptides (e.g., Angiotensin II). This substitution alters hydrophobicity and receptor-binding dynamics. Structural analysis reveals that Val4 enhances interactions with the AT1 receptor’s hydrophobic binding pocket, increasing agonist efficacy for Gαq and β-arrestin 2 (βarr2) signaling pathways . The peptide’s linear sequence (RVYVHPF) includes key residues like Arg1 (for receptor anchoring) and His5 (implicated in pH-dependent conformational changes) .
Methodological Note:
- Use circular dichroism (CD) spectroscopy to assess secondary structure changes caused by Val3.
- Compare binding affinity via radioligand displacement assays using AT1R-expressing cell lines .
Advanced Question: How do discrepancies in reported molecular weights (e.g., vs. 977.12) for (Val4)-Angiotensin III affect experimental reproducibility?
Answer:
Discrepancies arise from variations in synthesis protocols (e.g., salt forms, isotopic labeling) or calculation methods. For instance:
- 917.06 g/mol : Derived from C₄₅H₆₄N₁₂O₉ (free acid form) .
- 977.12 g/mol : Includes acetate salts or additional counterions (e.g., trifluoroacetic acid residues from HPLC purification) .
Methodological Note:
- Validate molecular weight via high-resolution mass spectrometry (HRMS) and specify synthesis conditions (e.g., lyophilization buffers, salt forms) in publications.
- Cross-reference CAS 100900-28-5 for standardized characterization .
Basic Question: What experimental models are optimal for studying (Val4)-Angiotensin III’s role in blood pressure regulation?
Answer:
- In vitro : AT1R-transfected HEK293 cells for measuring intracellular Ca²⁺ flux (via Fura-2 AM) or ERK phosphorylation .
- In vivo : Hypertensive rodent models (e.g., spontaneously hypertensive rats) with telemetric blood pressure monitoring. Note that (Val4)-Angiotensin III shows lower pressor activity than Angiotensin II in some models, necessitating dose optimization .
Methodological Note:
Advanced Question: How can researchers resolve contradictions in signaling pathway data (e.g., Gαq vs. βarr2 bias) for (Val4)-Angiotensin III?
Answer:
Contradictions may stem from cell-type-specific receptor coupling or assay conditions. For example:
- Gαq bias : Observed in vascular smooth muscle cells via IP3/DAG quantification .
- βarr2 bias : Dominant in renal tubular cells, measured via Tango™ GPCR recruitment assays .
Methodological Note:
- Use pathway-selective biosensors (e.g., BRET-based systems) to quantify real-time signaling bias .
- Replicate findings across multiple cell lines (e.g., CHO, HEK293) to assess context-dependency.
Basic Question: What are the key steps for synthesizing high-purity (Val4)-Angiotensin III?
Answer:
- Solid-phase peptide synthesis (SPPS) : Use Fmoc-protected amino acids and Rink amide resin for C-terminal amidation.
- Purification : Reverse-phase HPLC with C18 columns and 0.1% TFA/acetonitrile gradients. Aim for ≥95% purity (verified by analytical HPLC) .
- Storage : Lyophilize and store at -20°C in anhydrous conditions to prevent hydrolysis of labile residues (e.g., Tyr3 oxidation) .
Advanced Question: How does (Val4)-Angiotensin III’s stability in biological fluids impact pharmacokinetic studies?
Answer:
The peptide is susceptible to enzymatic degradation (e.g., aminopeptidases in plasma). Stability assays show:
- Half-life : <5 minutes in human serum at 37°C, necessitating protease inhibitors (e.g., bestatin) for in vitro studies .
- Metabolites : Rapidly cleaved to Angiotensin IV (VYVHPF), which binds IRAP receptors, complicating functional analyses .
Methodological Note:
- Use stabilized analogs (e.g., D-amino acid substitutions) or PEGylation to enhance stability .
- Quantify metabolites via LC-MS/MS in pharmacokinetic profiling.
Basic Question: What analytical techniques confirm (Val4)-Angiotensin III’s structural integrity post-synthesis?
Answer:
- Primary structure : Edman degradation or LC-MS/MS sequencing.
- Purity : Analytical HPLC (≥95%) with UV detection at 214 nm .
- Secondary structure : CD spectroscopy or NMR to verify absence of aggregation .
Advanced Question: How can researchers address conflicting data on (Val4)-Angiotensin III’s role in cardiovascular remodeling?
Answer:
Conflicting in vivo data (e.g., pro-hypertrophic vs. neutral effects) may arise from:
- Dose-dependent effects : Low doses promote vasodilation via βarr2; high doses induce hypertrophy via Gαq .
- Model variability : Species-specific receptor isoforms (e.g., rat vs. human AT1R).
Methodological Note:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
